

Technical Guide: 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4,8,11-Tetrathiacyclotetradecane

Cat. No.: B1296586

[Get Quote](#)

This technical guide provides an in-depth overview of 1,4,8,11-tetraazacyclotetradecane (cyclam), a foundational macrocyclic ligand in coordination chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Compound Identification

Identifier	Value
IUPAC Name	1,4,8,11-Tetraazacyclotetradecane
Common Name	Cyclam
CAS Number	295-37-4[1][2]
Molecular Formula	C ₁₀ H ₂₄ N ₄
Molecular Weight	200.32 g/mol
SMILES	C1CNCCNCCNCCNC1
InChI Key	MDAXKAUIABOHTD-UHFFFAOYSA-N

Physicochemical Properties

Property	Value
Appearance	White to off-white crystalline powder or needles[1]
Melting Point	184-186 °C
Solubility	Soluble in water

Core Applications

1,4,8,11-Tetraazacyclotetradecane is a versatile macrocyclic ligand renowned for its ability to form stable complexes with a wide array of transition metal ions.[3] This property makes it a cornerstone in several fields:

- Coordination Chemistry: Cyclam is extensively used as a ligand to synthesize metal complexes with unique electronic and steric properties. These complexes are instrumental in studying fundamental aspects of coordination chemistry, including isomerism and the stabilization of unusual oxidation states.[4]
- Catalysis: Metal-cyclam complexes have been investigated as catalysts in various organic transformations. The macrocyclic framework provides a stable and tunable platform for the metallic active center.[3]
- Drug Development and Medical Imaging: Functionalized cyclam derivatives are crucial in the development of therapeutic and diagnostic agents. A notable example is Plerixafor (a derivative of cyclam), which is a hematopoietic stem cell mobilizer. Furthermore, cyclam-based chelators are used to complex with radiometals for applications in positron emission tomography (PET) imaging.
- Sensors: The selective binding of metal ions by cyclam and its derivatives has been exploited in the design of fluorescent and colorimetric sensors for the detection of specific metal ions.

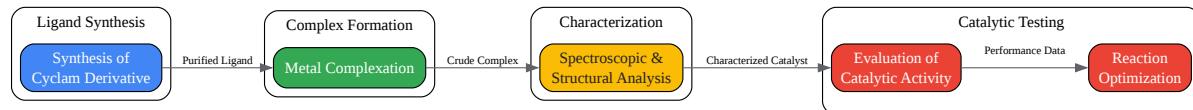
Experimental Protocols

Due to the breadth of applications, numerous synthesis and experimental protocols involving cyclam have been reported. Below are generalized methodologies for key procedures.

4.1. Synthesis of 1,4,8,11-Tetraazacyclotetradecane (Cyclam)

A common synthetic route involves a multi-step process:[5]

- Bisacylation of a Diamine: 1,3-Diaminopropane is reacted with two equivalents of chloroacetyl chloride. This step forms a dichlorodiamide intermediate.
- Cyclization: The dichlorodiamide is then reacted with another equivalent of 1,3-diaminopropane under high dilution conditions to facilitate intramolecular cyclization, yielding a dioxocyclam.
- Reduction: The final step involves the reduction of the amide groups of the dioxocyclam to amines, typically using a strong reducing agent like LiAlH_4 or borane, to yield the final 1,4,8,11-tetraazacyclotetradecane product.


4.2. Synthesis of a Metal-Cyclam Complex (e.g., $[\text{Ni}(\text{cyclam})]\text{Cl}_2$)

A general procedure for the synthesis of a nickel(II)-cyclam complex is as follows:

- Dissolution: Dissolve 1,4,8,11-tetraazacyclotetradecane in a suitable solvent, such as methanol or ethanol.
- Addition of Metal Salt: To the cyclam solution, add a stoichiometric equivalent of a nickel(II) salt (e.g., $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) dissolved in the same solvent.
- Reaction and Precipitation: The reaction mixture is typically stirred and may be gently heated to facilitate complex formation. Upon cooling or solvent evaporation, the metal-cyclam complex will precipitate out of the solution.
- Isolation and Purification: The solid product is collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum.

Logical Workflow for Application in Catalysis

The development of a cyclam-based catalyst generally follows a logical progression of steps, which can be visualized as a workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the development of a cyclam-based catalyst.

This guide provides a foundational understanding of 1,4,8,11-tetraazacyclotetradecane (cyclam). For specific experimental details, researchers are encouraged to consult the primary literature relevant to their field of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. strem.com [strem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. nbinno.com [nbino.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 1,4,8,11-Tetraazacyclotetradecane (Cyclam)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296586#cas-number-for-1-4-8-11-tetrathiacyclotetradecane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com